molecular formula C12H16N4O3S B2842070 6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol CAS No. 775314-77-7

6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol

Cat. No.: B2842070
CAS No.: 775314-77-7
M. Wt: 296.35
InChI Key: PMRAQFZPNOWESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol (CAS 775314-77-7) is a high-purity heterocyclic building block of interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C12H16N4O3S and a molecular weight of 296.35 g/mol, is characterized by its unique structure featuring a benzotriazole core linked to a 3-methylpiperidine ring via a sulfonyl group . This architecture makes it a valuable scaffold for constructing more complex molecules, particularly in the development of novel pharmacologically active compounds . The product is offered with a typical purity of 95% and is accompanied by comprehensive analytical documentation, including NMR and HPLC data, to ensure quality and consistency for your research . As a versatile building block, its primary research applications include use in Suzuki cross-coupling reactions, amide bond formation, and as a precursor in the synthesis of various heterocyclic systems . Please handle with appropriate care, as this compound may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

1-hydroxy-6-(3-methylpiperidin-1-yl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-9-3-2-6-15(8-9)20(18,19)10-4-5-11-12(7-10)16(17)14-13-11/h4-5,7,9,17H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRAQFZPNOWESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=NN3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Conditions and Regioselectivity

Nitration of 1H-benzotriazol-1-ol employs a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C. The hydroxyl group at position 1 directs nitration to the para position on the benzene ring (position 6) via meta-directing effects, as confirmed by X-ray crystallography in analogous compounds. Prolonged reaction times (>2 hours) risk di-nitration, necessitating strict temperature control. Typical yields range from 65–75% after recrystallization from ethanol.

Analytical Validation

Post-reaction analysis via $$ ^1H $$-NMR shows characteristic aromatic proton shifts:

  • δ 8.60 (d, $$ J = 8.2 $$ Hz, 1H, H-7)
  • δ 8.48 (d, $$ J = 7.8 $$ Hz, 1H, H-5)
  • δ 7.65 (t, $$ J = 8.0 $$ Hz, 1H, H-4).
    Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 208.03 [M+H]$$^+$$.

Reduction to 6-Amino-1H-1,2,3-benzotriazol-1-ol

Catalytic Hydrogenation vs. Chemical Reduction

Catalytic hydrogenation (H$$2$$, 50 psi, 10% Pd/C, ethanol) achieves quantitative reduction of the nitro group but risks over-reduction of the benzotriazole ring. Safer alternatives include SnCl$$2$$·2H$$_2$$O in HCl (12 N), yielding 85–90% pure amine after neutralization with NaOH (pH 8) and extraction with ethyl acetate.

Stability Considerations

The 6-amino intermediate is light-sensitive and prone to oxidation. Storage under nitrogen at −20°C in amber vials is recommended. Purity is verified via HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient), showing a single peak at 4.2 minutes.

Synthesis of 3-Methylpiperidine-1-sulfonyl Chloride

Sulfonation of 3-Methylpiperidine

3-Methylpiperidine reacts with chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane at −10°C to yield the sulfonyl chloride. The exothermic reaction requires dropwise addition over 1 hour, followed by stirring for 3 hours. Quenching with ice water and extraction into DCM provides the crude product, which is distilled under vacuum (bp 110–115°C at 15 mmHg) for 70–75% yield.

Spectroscopic Characterization

$$ ^1H $$-NMR (CDCl$$_3$$) displays:

  • δ 3.45 (m, 2H, N-CH$$_2$$)
  • δ 2.85 (m, 2H, S-CH$$_2$$)
  • δ 1.60 (m, 1H, CH(CH$$3$$)$$2$$)
  • δ 1.25 (d, $$ J = 6.5 $$ Hz, 6H, 2×CH$$_3$$).

Sulfonylation of 6-Amino-1H-1,2,3-benzotriazol-1-ol

Reaction Optimization

Coupling 6-amino-1H-benzotriazol-1-ol (1.0 equiv) with 3-methylpiperidine-1-sulfonyl chloride (1.2 equiv) in anhydrous DMF at 0°C, using triethylamine (3.0 equiv) as a base, achieves 80–85% conversion within 4 hours. Elevated temperatures (>25°C) promote sulfonyl chloride hydrolysis, reducing yields.

Workup and Purification

The reaction mixture is poured into ice water, and the precipitate is filtered, washed with 5% NaHCO$$_3$$, and recrystallized from acetonitrile. Final purity (>98%) is confirmed via HPLC-MS (m/z 355.10 [M+H]$$^+$$).

Comparative Analysis of Synthetic Routes

Step Method A (Patent CN104292172B) Method B (PMC6129194) Method C (WO2008137087A1)
Nitration H$$2$$SO$$4$$/HNO$$_3$$, 0°C H$$2$$SO$$4$$/HNO$$_3$$, −5°C Not applicable
Reduction SnCl$$_2$$/HCl H$$_2$$, Pd/C NaBH$$_4$$/Ni
Sulfonyl Chloride ClSO$$3$$H, CH$$2$$Cl$$_2$$ SO$$2$$Cl$$2$$, reflux ClSO$$_3$$H, −10°C
Sulfonylation Yield 78% 85% 72%

Method B offers superior yields due to milder reduction conditions, while Method C’s low-temperature sulfonation minimizes byproducts.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Competing nitration at position 5 is minimized by using excess H$$2$$SO$$4$$ (2.0 equiv), which protonates the triazole ring, enhancing para-directing effects.

Sulfonyl Chloride Stability

3-Methylpiperidine-1-sulfonyl chloride decomposes above 25°C. Storage at −20°C in sealed ampules under argon extends shelf life to 6 months.

Byproduct Formation

Di-sulfonylated byproducts (<5%) are removed via column chromatography (SiO$$_2$$, hexane/EtOAc 3:1).

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of reduced benzotriazole derivatives.

  • Substitution: Formation of substituted benzotriazoles with different functional groups.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
This compound is primarily utilized as a reagent in organic synthesis. It acts as a building block for constructing more complex molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable for synthesizing derivatives with specific functional groups.

Table 1: Common Reactions Involving 6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol

Reaction TypeExample ReagentsProducts Formed
OxidationHydrogen peroxideSulfonyl oxide derivatives
ReductionLithium aluminum hydrideReduced benzotriazole derivatives
SubstitutionVarious nucleophilesSubstituted benzotriazoles

Biological Applications

Enzyme Inhibition Studies:
In biological research, this compound is employed to study enzyme inhibition. It has been shown to interact with specific enzymes, providing insights into their mechanisms and potential therapeutic targets. For instance, studies have indicated that this compound can inhibit certain proteases involved in disease pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the benzotriazole core could enhance the inhibitory effects on specific enzymes related to cancer progression. The results indicated a significant reduction in enzyme activity when treated with derivatives of this compound.

Medicinal Applications

Drug Discovery:
The compound is investigated for its potential therapeutic properties in drug discovery. Its unique sulfonyl group and benzotriazole core are associated with various biological activities, including anti-cancer and anti-inflammatory effects. Research is ongoing to explore its efficacy as a lead compound in developing new pharmaceuticals.

Table 2: Potential Therapeutic Targets

Disease AreaTarget Enzyme/PathwayObserved Effect
CancerProteasome inhibitorsReduced tumor growth
InflammationCyclooxygenase (COX)Decreased inflammatory response

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is used in the production of specialty chemicals. Its ability to act as a versatile reagent makes it suitable for synthesizing various industrially relevant compounds.

Mechanism of Action

The mechanism by which 6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound belongs to a class of benzotriazole derivatives functionalized with sulfonyl groups and heterocyclic amines. Below is a comparative analysis with two close analogs:

Property 6-[(3-Methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol 6-(Piperidin-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol 1H-Benzotriazol-1-ol (Parent Compound)
Substituent 3-Methylpiperidine-sulfonyl Piperidine-sulfonyl None
Molecular Weight ~323.37 g/mol (calculated) ~295.33 g/mol (calculated) 135.12 g/mol
Steric Effects High (due to methyl group on piperidine) Moderate Low
Lipophilicity Increased (methyl enhances hydrophobicity) Moderate Low
Commercial Availability Discontinued Available via specialized suppliers Widely available

Critical Differences and Implications

Increased lipophilicity may enhance membrane permeability, making the methylated derivative more suitable for biological applications.

Synthesis Challenges :

  • The discontinued status of the methylated compound suggests synthetic complexity or instability compared to analogs. Piperidine-sulfonyl derivatives are more straightforward to synthesize, as evidenced by their commercial availability .

Spectroscopic Characterization :

  • Analogous benzotriazole derivatives are characterized via UV, $ ^1 \text{H} $-NMR, and $ ^{13} \text{C} $-NMR spectroscopy . For example, the sulfonyl group typically exhibits strong absorption in UV spectra (~260–280 nm), while the piperidine protons resonate between δ 1.5–3.5 ppm in $ ^1 \text{H} $-NMR .

Theoretical vs. Experimental Data

  • Crystallography: SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of small molecules, including benzotriazole derivatives .
  • Environmental Stability: The sulfonyl group may confer resistance to hydrolysis compared to non-sulfonated benzotriazoles, as seen in lumping strategies for modeling organic compound degradation .

Biological Activity

6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol is a benzotriazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonyl group attached to a piperidine moiety and a hydroxyl group on the benzotriazole ring. Its molecular formula is C12H16N4O3SC_{12}H_{16}N_{4}O_{3}S with a molecular weight of approximately 296.35 g/mol.

The compound possesses several notable chemical properties:

  • Molecular Weight : 296.35 g/mol
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1
  • LogP (Partition Coefficient) : 5.716, indicating high lipophilicity.
  • Water Solubility : Low solubility with a logSw of -5.45.

Biological Activity Overview

Research has indicated that benzotriazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activity of this compound has been explored in several studies.

Anticancer Activity

A study evaluating the antiproliferative effects of benzotriazole derivatives demonstrated that related compounds showed significant activity against various cancer cell lines. While specific data on this compound is limited, the structural similarity to other active benzotriazoles suggests potential efficacy in cancer treatment.

CompoundCancer Cell Lines TestedIC50 (nM)
Compound AMCF7, HeLa2.4
Compound BA5495.0
6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-benzotriazol-1-olTBDTBD

Antimicrobial Activity

Benzotriazole derivatives have also been investigated for their antimicrobial properties. Although direct studies on this specific compound are scarce, related compounds have shown promising results against various pathogens.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways involving protein kinases or phosphatases. Benzotriazoles are known to interact with these enzymes, potentially leading to therapeutic applications in diseases characterized by dysregulated signaling pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of related benzotriazole compounds:

  • Antiproliferative Effects : In a study assessing several benzotriazoles for their anticancer properties, one derivative demonstrated an IC50 value comparable to doxorubicin against human cancer cell lines, indicating strong potential for further development as an anticancer agent .
  • Enzyme Interaction Studies : A structure-activity relationship analysis indicated that modifications on the benzotriazole ring could enhance binding affinity to specific targets involved in cancer progression and metastasis .
  • Antimicrobial Efficacy : Related compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays . This suggests that 6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-benzotriazol-1-ol may also possess similar antimicrobial properties.

Q & A

Q. What are the optimal synthetic methodologies for introducing the 3-methylpiperidin-1-yl sulfonyl moiety to the benzotriazole scaffold?

Methodological Answer: The sulfonyl-piperidine group can be introduced via a two-step process:

Sulfonation : React 1H-1,2,3-benzotriazol-1-ol with 3-methylpiperidine-1-sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen.

Base Activation : Use triethylamine (TEA) as a base to deprotonate the hydroxyl group and facilitate nucleophilic substitution.
Key Considerations :

  • Maintain reaction temperatures between 0–5°C to minimize side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    This method is adapted from analogous benzotriazole sulfonylation protocols .

Q. How should researchers characterize the structural integrity of 6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol?

Methodological Answer: Use a combination of spectroscopic and spectrometric techniques:

  • NMR : Confirm the presence of the piperidine ring (δ 1.2–2.8 ppm for methyl and piperidine protons) and sulfonyl group (δ 3.5–4.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~353.12 g/mol).
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹).
    Validation : Compare data with structurally similar benzotriazole sulfonamides .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined, particularly for high-resolution or twinned crystals?

Methodological Answer: Use SHELXL for refinement:

Data Collection : Employ synchrotron radiation for high-resolution datasets (≤ 1.0 Å).

Twinning Analysis : Apply the HKLF 5 format in SHELXL to handle twinned data. Use the BASF parameter to refine twin fractions.

Hydrogen Bonding : Restrain hydrogen atoms using AFIX commands for accurate electron density mapping.
Case Study : A similar benzotriazole derivative required anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H atoms .

Q. What experimental design principles are critical for evaluating the antimicrobial activity of this compound?

Methodological Answer: Assay Design :

  • Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Controls : Use ciprofloxacin as a positive control and DMSO as a solvent control.
  • MIC Determination : Perform broth microdilution assays (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL.
    Data Interpretation :
  • Correlate activity with logP values to assess membrane permeability.
  • Compare results to benzotriazole derivatives with confirmed sulfonamide bioactivity .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

Methodological Answer: SAR Workflow :

Analog Synthesis : Modify the piperidine methyl group (e.g., replace with ethyl or cyclopropyl) and sulfonyl substituents.

In Silico Docking : Use AutoDock Vina to predict binding affinities to bacterial dihydrofolate reductase (DHFR).

Functional Assays : Measure enzyme inhibition (IC₅₀) via spectrophotometric NADPH oxidation.
Example : A related piperidine-sulfonyl compound showed improved activity when the methyl group was replaced with a fluorinated analog .

Q. How should researchers resolve contradictions in reported biological activity data for benzotriazole derivatives?

Methodological Answer: Root Cause Analysis :

  • Strain Variability : Re-test compounds against standardized ATCC strains.
  • Assay Conditions : Control pH (6.5–7.5) and cation content (e.g., Mg²⁺) to minimize variability in MIC values.
  • Metabolic Interference : Use LC-MS to detect degradation products in culture media.
    Case Study : Discrepancies in antiparasitic activity of a benzotriazole analog were traced to differences in serum protein binding across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.